5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
“5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require a more advanced analysis like X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
“5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Green Synthesis Techniques
Isoindolines, including derivatives like 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, are being explored for their potential in green chemistry. Researchers aim to develop solventless synthesis methods that are more environmentally friendly and adhere to green chemistry principles . These techniques involve simple heating and quick reactions without the use of solvents, which is a significant step towards sustainable chemical practices.
Neuropharmacology
The compound has been evaluated for its affinity with the human dopamine receptor D2, suggesting potential applications in neuropharmacology . This includes the development of new antipsychotic agents, as isoindolines and isoindoline-1,3-dione derivatives have shown modulation of dopamine receptors, which is crucial in treating disorders like Parkinson’s disease and possibly other neuropsychiatric conditions.
Cancer Therapy
Isoindoline-1,3-dione derivatives have been synthesized and tested against blood cancer cell lines, showing promising results as anticancer agents . These compounds, including 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, have demonstrated the ability to induce apoptosis and necrosis in cancer cells, providing a basis for further research into their efficacy in cancer treatment.
Drug Synthesis Intermediates
These compounds serve as important intermediates in the synthesis of new drugs . Their structural versatility allows for the creation of a wide variety of pharmacologically active molecules, making them valuable in the drug development process.
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline derivatives indicates potential applications in Alzheimer’s disease treatment . As the accumulation of β-amyloid plaques is a hallmark of Alzheimer’s, compounds that can prevent this process are of significant interest for therapeutic development.
Molecular Docking Studies
Isoindoline derivatives are used in molecular docking studies to predict their binding affinities and pharmacokinetic parameters . This is particularly useful in drug discovery, where understanding how a compound interacts with its target can inform the design of more effective drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Isoindole-1,3-dione derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Isoindole-1,3-dione derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Isoindole-1,3-dione derivatives are known to influence a range of biochemical pathways, leading to downstream effects .
Result of Action
Isoindole-1,3-dione derivatives are known to have a broad range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione . .
properties
IUPAC Name |
5-ethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKCUHMZOIRNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.